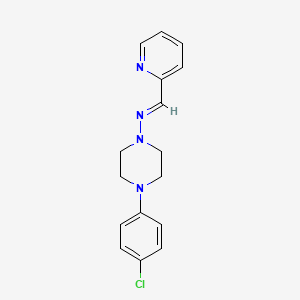
(4-(4-Chloro-phenyl)-piperazin-1-YL)-pyridin-2-ylmethylene-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-Chloro-phenyl)-piperazin-1-YL)-pyridin-2-ylmethylene-amine: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a chloro-phenyl group and a pyridin-2-ylmethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Chloro-phenyl)-piperazin-1-YL)-pyridin-2-ylmethylene-amine typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-chloroaniline, undergoes a nucleophilic substitution reaction with piperazine to form 4-(4-chloro-phenyl)-piperazine.
Condensation Reaction: The 4-(4-chloro-phenyl)-piperazine is then reacted with pyridine-2-carbaldehyde under basic conditions to form the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyridin-2-ylmethylene group, converting it to a pyridin-2-ylmethyl group.
Substitution: The chloro-phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Pyridin-2-ylmethyl derivatives.
Substitution: Halogenated derivatives of the chloro-phenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Ligand Design: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting central nervous system receptors.
Antimicrobial Activity: Studies have shown its potential antimicrobial properties against various bacterial and fungal strains.
Industry:
Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (4-(4-Chloro-phenyl)-piperazin-1-YL)-pyridin-2-ylmethylene-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to central nervous system receptors, potentially modulating their activity. The chloro-phenyl and pyridin-2-ylmethylene groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-(2,6-dichloro-benzylidene)-amine
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-naphthalen-1-ylmethylene-amine
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-(1H-indol-3-ylmethylene)-amine
Uniqueness:
- Structural Features: The presence of the pyridin-2-ylmethylene group distinguishes it from other similar compounds, potentially offering unique binding properties and biological activities.
- Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C16H17ClN4 |
|---|---|
Molekulargewicht |
300.78 g/mol |
IUPAC-Name |
(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C16H17ClN4/c17-14-4-6-16(7-5-14)20-9-11-21(12-10-20)19-13-15-3-1-2-8-18-15/h1-8,13H,9-12H2/b19-13+ |
InChI-Schlüssel |
XEILQAYUBZKHKX-CPNJWEJPSA-N |
Isomerische SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=N3 |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide](/img/structure/B12001184.png)
![Methyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12001187.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12001193.png)
![4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxamide](/img/structure/B12001200.png)
![N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12001202.png)
![2-[3-(2-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylpropanamide](/img/structure/B12001204.png)

![2-Chloro-4-(1-{3-chloro-4-[(3,5-ditert-butylbenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3,5-ditert-butylbenzoate](/img/structure/B12001220.png)
![7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12001221.png)
![3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine](/img/structure/B12001226.png)

![4-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl thiophene-2-carboxylate](/img/structure/B12001243.png)
![5-(4-methoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001251.png)
